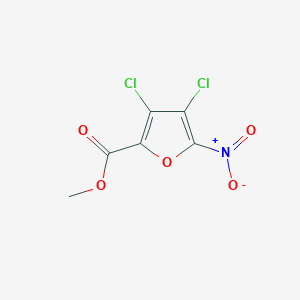
4-Methyl-1-naphthylmagnesium bromide
説明
Synthesis Analysis
The synthesis of 4-Methyl-1-naphthylmagnesium bromide involves the reaction of 4,5-bis(dimethylamino)-1-naphthylmagnesium bromide with electrophilic agents. This process results in the formation of derivatives such as 4-deuterio, 4-methyl, 4-iodo, 4-methylthio, 4-trimethylsilyl, and 4-ethoxycarbonyl derivatives of 1,8-bis(dimethylamino)naphthalene, showcasing the versatility of this compound in creating a variety of chemical structures (Ryabtsova et al., 2001).
Molecular Structure Analysis
The structure of 4-Methyl-1-naphthylmagnesium bromide and related compounds has been characterized using various analytical techniques, including X-ray diffraction, IR spectroscopy, and NMR spectroscopy. These studies reveal detailed information about the molecular geometry, bonding, and electronic properties of these compounds, contributing to a deeper understanding of their reactivity and potential applications in synthesis (Sarojini et al., 2012).
科学的研究の応用
Asymmetric Synthesis : Utilized in asymmetric synthesis, such as the creation of axially chiral ternaphthalenes through cross-coupling with dibromonaphthalenes in the presence of chiral catalysts (Hayashi, Hayashizaki, & Ito, 1989).
Formation of "Proton Sponges" : Involved in reactions with electrophilic agents to produce derivatives of bis(dimethylamino)naphthalene, known as "proton sponges" (Ryabtsova, Pozharskii, Ozeryanskii, & Vistorobskii, 2001).
Synthesis of Organic Compounds : Essential in the synthesis of various organic compounds, including hydrocarbons and ketones, through reactions with other Grignard reagents or organic materials (Wittig, 1980).
Grignard Reactions : Plays a significant role in Grignard reactions for synthesizing sesquiterpenes and related compounds (Adachi & Mori, 1983).
Determining Absolute Configuration : Used in determining the absolute configuration of specific compounds, such as 2-hydroxy-2-(1-naphthyl)propionic acid, through stereoselective Grignard reactions (Ichikawa, Hiradate, Sugio, Kuwahara, Watanabe, & Harada, 1999).
Synthesis of Aromatic Compounds : Utilized in the synthesis of aromatic compounds, including 1,1-binaphthyls, through substitution reactions with sulfoxides (Baker, Pocock, & Sargent, 1993).
Research on Stable Free Radicals : Involved in studies on stable free nitrogen-centered radicals and their reactions with Grignard reagents (Miura, Morimoto, & Kinoshita, 1975).
Ligand-Coupling Reactions : Participates in ligand-coupling reactions, particularly with sulfoxides, to produce atropisomeric compounds (Baker, Hockless, Pocock, Sargent, Skelton, Sobolev, Twiss, & White, 1995).
Synthesis of Axially Chiral Compounds : Essential in the enantioselective synthesis of axially chiral compounds such as 1-(1-naphthyl)isoquinolines and 2-(1-naphthyl)pyridines (Baker, Rea, Sargent, Schenkelaars, Tjahjandarie, & Totaro, 2005).
Safety and Hazards
作用機序
Target of Action
4-Methyl-1-naphthylmagnesium bromide is a Grignard reagent . Grignard reagents are typically used in the formation of carbon-carbon bonds, a crucial step in the synthesis of a wide variety of organic compounds. The primary targets of this compound are therefore electrophilic carbon atoms present in carbonyl groups .
Mode of Action
The mode of action of 4-Methyl-1-naphthylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in Grignard reagents is polar, with the carbon atom carrying a partial negative charge. This allows the carbon atom to act as a nucleophile, attacking the electrophilic carbon of the carbonyl group and forming a new carbon-carbon bond .
Biochemical Pathways
It plays a crucial role in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules .
Result of Action
The primary result of the action of 4-Methyl-1-naphthylmagnesium bromide is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants and conditions used .
Action Environment
The action of 4-Methyl-1-naphthylmagnesium bromide is highly dependent on the reaction environment. It is sensitive to moisture and air, reacting violently with water . Therefore, it must be handled under an inert atmosphere and used in anhydrous conditions . Its reactivity can also be influenced by temperature and the presence of other reagents .
特性
IUPAC Name |
magnesium;4-methyl-1H-naphthalen-1-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9.BrH.Mg/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-6,8H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEPJVHQVFSQDI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C2=CC=CC=C12.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115913-58-1 | |
| Record name | 115913-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






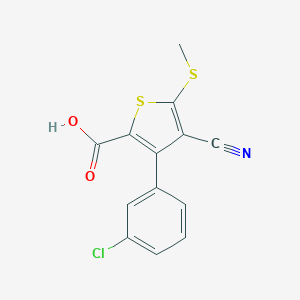
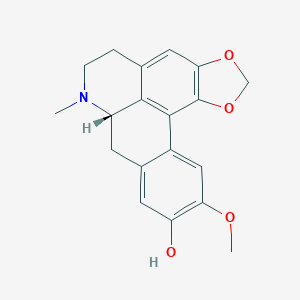
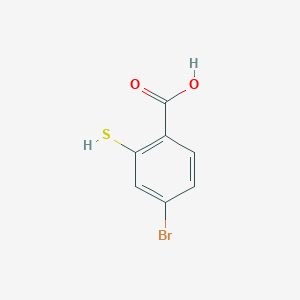
![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
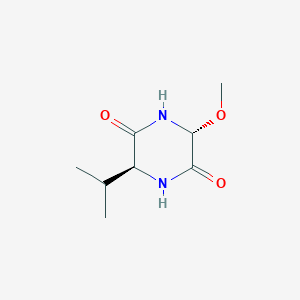
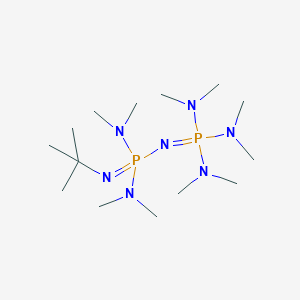


![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)
